REACTION_CXSMILES
|
[Cl-:1].[Cl-].[CH3:3][Al+2:4].[CH3:5][Al:6]([Cl:8])[CH3:7].[CH3:9][Al](Cl)[Cl:11]>>[Cl-:8].[CH3:5][Al+:6][CH3:7].[Cl-:11].[Cl-:1].[CH2:3]([Al+2:4])[CH3:9] |f:0.1.2,3.4,5.6,7.8.9|
|
Name
|
( 1 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
methylaluminum dichloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].C[Al+2]
|
Name
|
Cl Al
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Al](C)Cl.C[Al](Cl)Cl
|
Name
|
Cl Al
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].C[Al+]C
|
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].[Cl-].C(C)[Al+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl-:1].[Cl-].[CH3:3][Al+2:4].[CH3:5][Al:6]([Cl:8])[CH3:7].[CH3:9][Al](Cl)[Cl:11]>>[Cl-:8].[CH3:5][Al+:6][CH3:7].[Cl-:11].[Cl-:1].[CH2:3]([Al+2:4])[CH3:9] |f:0.1.2,3.4,5.6,7.8.9|
|
Name
|
( 1 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
methylaluminum dichloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].C[Al+2]
|
Name
|
Cl Al
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Al](C)Cl.C[Al](Cl)Cl
|
Name
|
Cl Al
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].C[Al+]C
|
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].[Cl-].C(C)[Al+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl-:1].[Cl-].[CH3:3][Al+2:4].[CH3:5][Al:6]([Cl:8])[CH3:7].[CH3:9][Al](Cl)[Cl:11]>>[Cl-:8].[CH3:5][Al+:6][CH3:7].[Cl-:11].[Cl-:1].[CH2:3]([Al+2:4])[CH3:9] |f:0.1.2,3.4,5.6,7.8.9|
|
Name
|
( 1 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
methylaluminum dichloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].C[Al+2]
|
Name
|
Cl Al
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Al](C)Cl.C[Al](Cl)Cl
|
Name
|
Cl Al
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].C[Al+]C
|
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].[Cl-].C(C)[Al+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |